

Enpp-1-IN-1: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
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Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme in the regulation of extracellular nucleotide metabolism and has emerged as a critical negative regulator of the cGAS-STING pathway, a central component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. Consequently, inhibitors of ENPP1 are being actively pursued as novel cancer immunotherapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of **Enpp-1-IN-1**, a selective ENPP1 inhibitor. Detailed experimental protocols for its synthesis and biological characterization are provided, along with a summary of its key quantitative data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and evaluation.

Introduction to ENPP1 and its Role in the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1][2] More recently, ENPP1 has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of



the stimulator of interferon genes (STING) pathway.[3] The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cGAMP.[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] These cytokines, in turn, promote the recruitment and activation of immune cells, such as T cells, leading to an anti-tumor immune response.

ENPP1, present on the cell surface, hydrolyzes extracellular cGAMP, thereby terminating the STING signal and suppressing the anti-tumor immune response.[3] High expression of ENPP1 has been correlated with poor prognosis in several cancers.[4] Therefore, inhibiting ENPP1 represents a promising therapeutic strategy to enhance the cGAMP-STING-mediated anti-tumor immunity.

Discovery of Enpp-1-IN-1

Enpp-1-IN-1 (also known as UUN28589 and MV 658) was identified as a selective inhibitor of ENPP1 through research efforts aimed at discovering small molecules that can modulate the cGAS-STING pathway for therapeutic benefit in oncology. The discovery of this compound is detailed in the patent WO2019046778A1, where it is described in Example 55.[3][4][5][6][7]

Synthesis of Enpp-1-IN-1

The synthesis of **Enpp-1-IN-1**, with the formal name N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide, involves a multi-step process. The following is a representative synthetic route based on established chemical principles for the formation of the quinoline and sulfonamide moieties.

Chemical Structure:

Overall Reaction Scheme:

A plausible synthetic route involves the preparation of a key intermediate, (4-(7-methoxyquinolin-4-yl)phenyl)methanamine, followed by sulfamoylation.



Step 1: Synthesis of 4-(7-methoxyquinolin-4-yl)benzonitrile

This step can be achieved via a Suzuki coupling reaction between a 4-halo-7-methoxyquinoline and 4-cyanophenylboronic acid.

Step 2: Reduction of 4-(7-methoxyquinolin-4-yl)benzonitrile to (4-(7-methoxyquinolin-4-yl)phenyl)methanamine

The nitrile group is reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Step 3: Sulfamoylation of (4-(7-methoxyquinolin-4-yl)phenyl)methanamine

The final step involves the reaction of the primary amine with a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base to yield **Enpp-1-IN-1**.

Quantitative Data

The following table summarizes the available quantitative data for **Enpp-1-IN-1**.

Parameter	Value	Substrate/Assay Conditions	Reference
Ki	≤100 nM	Hydrolysis of 2'3'- cGAMP	[3]
Ki	100-1000 nM	Hydrolysis of p- nitrophenyl 5'- adenosine monophosphate (AMP-pNP)	[3]

Experimental Protocols ENPP1 Inhibition Assay (Hydrolysis of 2'3'-cGAMP)

This protocol describes a general method for assessing the inhibitory activity of compounds against ENPP1-mediated hydrolysis of 2'3'-cGAMP.



Materials:

- Recombinant human ENPP1
- 2'3'-cGAMP
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 200 μM
 ZnCl₂
- **Enpp-1-IN-1** (or other test inhibitors)
- Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
- Developing solvent for TLC
- Phosphorimager or other suitable detection system (if using radiolabeled cGAMP)

Procedure:

- Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the test inhibitor (Enpp-1-IN-1) at various concentrations.
- Initiate the reaction by adding 2'3'-cGAMP to the mixture.
- Incubate the reaction at 37°C for a specified period (e.g., 20 hours).
- Stop the reaction (e.g., by adding EDTA or heating).
- Spot the reaction mixture onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system to separate the product (hydrolyzed cGAMP) from the substrate.
- Visualize and quantify the amount of hydrolyzed cGAMP. If using radiolabeled cGAMP, this
 can be done using a phosphorimager.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀
 or K_i value.[5]



IFN-β Transcription Assay

This protocol outlines a general method to measure the effect of ENPP1 inhibition on IFN- β transcription in response to cGAMP stimulation in cells.

Materials:

- Human foreskin fibroblast (HFF-1) cells or other suitable cell line
- · Cell culture medium and reagents
- 2'3'-cGAMP
- Enpp-1-IN-1 (or other test inhibitors)
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- Quantitative PCR (qPCR) machine and reagents (primers and probes for IFN-β and a housekeeping gene)

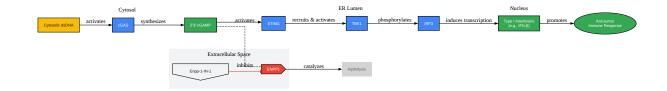
Procedure:

- Seed HFF-1 cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of Enpp-1-IN-1 for a specified pre-incubation time.
- Stimulate the cells with 2'3'-cGAMP.
- Incubate the cells for a further period (e.g., 4-6 hours) to allow for IFN-β gene transcription.
- Harvest the cells and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA using reverse transcriptase.
- Perform qPCR using primers and probes specific for IFN-β and a housekeeping gene (for normalization).



 Analyze the qPCR data to determine the relative expression levels of IFN-β mRNA in response to treatment with Enpp-1-IN-1.[3]

Visualizations Signaling Pathways

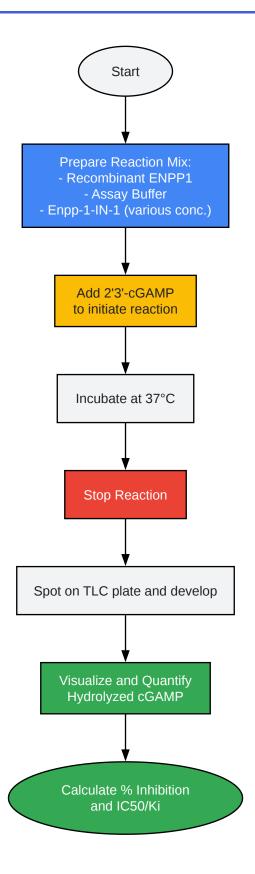


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Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1 and **Enpp-1-IN-1**.

Experimental Workflows

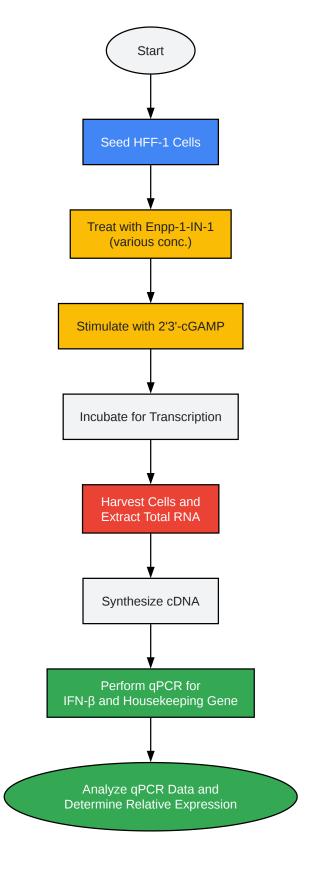




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Caption: Workflow for the ENPP1 inhibition assay.





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Caption: Workflow for the IFN-β transcription assay.



Conclusion

Enpp-1-IN-1 is a valuable tool compound for studying the biological roles of ENPP1 and a promising lead for the development of novel cancer immunotherapies. Its ability to selectively inhibit ENPP1 and enhance STING-dependent IFN-β transcription underscores the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive resource for researchers in the field, detailing the discovery, synthesis, and biological evaluation of **Enpp-1-IN-1**. The provided protocols and visualizations are intended to facilitate further research and development of ENPP1 inhibitors for the benefit of patients with cancer and other immune-related diseases.

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